8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Its structure features:
- 8-Fluoro substitution on the quinoline ring, enhancing metabolic stability and modulating electronic properties.
- 5-[(3-Fluorophenyl)methyl] at the pyrazole-linked quinoline position, contributing to hydrophobic interactions and selectivity in receptor binding.
- 3-(4-Methoxyphenyl) substitution, which improves solubility and influences pharmacokinetics via polar interactions.
Pyrazolo[4,3-c]quinolines are pharmacologically significant, with documented roles as kinase inhibitors, GPCR modulators, and central nervous system agents .
Properties
IUPAC Name |
8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDNHUIFEZEFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Electrophilic and Nucleophilic Reactions
The fluorine atoms and methoxy groups enable site-selective reactivity:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Fluorine replaced by -OCH₃ at C8 | 72% | |
| Demethylation | BBr₃, CH₂Cl₂, -20°C | Cleavage of 4-methoxyphenyl to -OH | 68% |
-
The 3-fluorophenylmethyl group undergoes Friedel-Crafts alkylation with electron-rich arenes under AlCl₃ catalysis.
-
The pyrazoloquinoline core participates in electrophilic nitration at C6 using HNO₃/H₂SO₄ .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the quinoline scaffold:
| Coupling Type | Catalyst System | Substrate Position | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | C4 (iodinated precursor) | Biaryl derivatives | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C7 (brominated analog) | Aminoquinoline analogs | 78% |
Example Protocol :
-
Iodinate precursor using NIS in AcOH (90°C, 12 h).
-
Cross-couple with arylboronic acids (PdCl₂, PCy₃, K₂CO₃/DMF, 80°C) .
Functional Group Transformations
Key transformations of peripheral groups:
| Transformation | Reagents | Key Intermediate | Application |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH | Amine derivative | Bioactive analog synthesis |
| Ketone Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid | Prodrug development |
-
The acetamide side chain (in analogs) undergoes hydrolysis to carboxylic acids under acidic conditions (HCl, reflux).
Cyclization and Ring-Opening Reactions
The pyrazolo[4,3-c]quinoline system engages in ring-modifying reactions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Acid-Catalyzed Cyclization | H₂SO₄, 120°C | Pyrroloquinolinone | Forms fused tricyclic systems |
| Base-Induced Ring Opening | NaOH, EtOH/H₂O | Pyrazole-quinoline diamine | Reversible at neutral pH |
Acid/Base-Catalyzed Rearrangements
Protonation states influence reactivity:
| Condition | Observation | Mechanistic Insight |
|---|---|---|
| Acidic (pH < 3) | N1 protonation enhances electrophilicity at C4 | Facilitates SNAr reactions |
| Basic (pH > 10) | Deprotonation of pyrazole-NH increases nucleophilicity | Enables alkylation at N2 |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including the compound . Research indicates that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory responses.
Case Study: Inhibition of NO Production
In a comparative study, various derivatives were tested for their IC50 values against NO production:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have also been extensively studied. These compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 8-Fluoro-5-[(3-fluorophenyl)methyl]-... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
The presence of electron-withdrawing groups like fluorine enhances biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies indicate that the specific substitutions on the phenyl rings significantly influence the biological properties of pyrazolo[4,3-c]quinolines. The proposed mechanisms for the observed activities include:
- Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
- Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
- Induction of Apoptosis in Cancer Cells : Modulation of key signaling pathways such as p53 and NF-kB plays a role in this process.
Mechanism of Action
The mechanism of action of 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Activity Variations
Key structural analogs and their functional differences are summarized below:
Position-Specific Trends
- Position 3: 4-Methoxyphenyl (target compound): Balances hydrophobicity and solubility. Analogs with 4-ethoxyphenyl () show higher lipophilicity (XLogP3 = 4.6) but reduced polar surface area. Amino groups () improve therapeutic indices in other derivatives, but their absence here may limit CNS penetration .
Position 5 :
Position 8 :
- Fluoro (target) vs. ethoxy (): Fluoro substitution minimizes steric hindrance and oxidative metabolism, critical for in vivo half-life .
Biological Activity
The compound 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C24H17F2N3O
- Molecular Weight : 401.42 g/mol
- InChIKey : KKMFDMVSXPPIKK-UHFFFAOYSA-N
The structure of the compound features a pyrazoloquinoline core with fluorine and methoxy substituents that may influence its biological activity.
Spectral Data
The compound's spectral data, including NMR and mass spectrometry, provide insights into its structural integrity and purity. For instance, the NMR spectra reveal characteristic peaks corresponding to the various functional groups present in the molecule .
Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. A study evaluating the antiproliferative effects of various derivatives against human tumor cell lines demonstrated that many compounds in this class, including those structurally similar to this compound, displayed nanomolar to micromolar GI50 values . This suggests a strong potential for development as anticancer agents.
The mechanisms through which these compounds exert their effects often involve:
- Inhibition of Kinase Activity : Many pyrazoloquinolines act as kinase inhibitors, targeting pathways critical for cancer cell proliferation. For instance, they may inhibit EGFR or other receptor tyrosine kinases .
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. A related study found that certain derivatives significantly inhibited nitric oxide production in LPS-induced RAW 264.7 cells, implicating their potential in treating inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) further supports this activity.
Summary of Key Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
